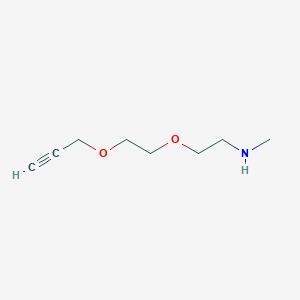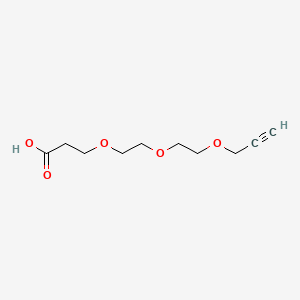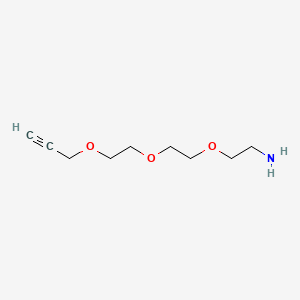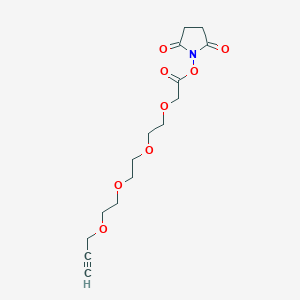
PSB-16133 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSB-16133 is a Potent and Selective Antagonist for the UTP-Activated P2Y4 Receptor. PSB-16133 exhibited an IC50 value of 233 nM, selectivity versus other P2Y receptor subtypes, and is thought to act as an allosteric antagonist. A receptor homology model was built and docking studies were performed to analyze ligand-receptor interactions. Compound 64 represents the most potent and selective P2Y4 receptor antagonist known to date and is therefore anticipated to become a useful tool for studying this scarcely investigated receptor.
Aplicaciones Científicas De Investigación
Dry Scrubbing of Municipal Solid Waste Incineration Flue Gas
- Application : Use of sodium bicarbonate in dry scrubbing for flue gas treatment, leading to increased reaction efficiency with acid gases and resolving issues like bridging or blocking in storage and supply systems (Hwang et al., 2021).
Passivation of Lead by Phosphate Solubilizing Bacteria
- Application : Phosphate solubilizing bacteria (PSBs) exhibit potential for lead passivation in sediments through the formation of insoluble Pb-phosphate compounds (Zhang et al., 2020).
Energy Storage Applications
- Application : Development of hybrid sodium ion capacitors and sodium-ion batteries for large-scale energy storage, using materials like niobium pentoxide and peanut shell carbon (Li et al., 2016).
Sodium Polysulfide/Bromide Redox Flow Battery
- Application : Research on sodium polysulfide/bromide redox flow batteries for large-scale energy storage and their comparison with vanadium ion redox flow batteries (Wei-shan, 2006).
Egg Quality in Laying Hens
- Application : Investigating the impact of protected sodium butyrate (PSB) on the egg quality and production performance of laying hens (Pires et al., 2021).
Photostimulated Desorption of Na from Lunar Samples
- Application : Studying non-thermal processes like photostimulated desorption of Na from lunar samples to understand the origin of Na atoms in planetary atmospheres (Yakshinskiy & Madey, 2004).
Propiedades
Número CAS |
2089035-40-3 |
|---|---|
Nombre del producto |
PSB-16133 sodium |
Fórmula molecular |
C28H21N2NaO5S2 |
Peso molecular |
552.5948 |
Nombre IUPAC |
Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
InChI |
InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
Clave InChI |
VKKGSBFVNWDGQZ-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C(SC4=CC=C(C)C=C4C)C=C3)=C1C(C5=C2C=CC=C5)=O)([O-])=O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PSB-16133; PSB 16133; PSB16133. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















